

An In-depth Technical Guide to 2'-Deoxyadenosine-13C10 Monohydrate

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-13C10

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This guide provides a comprehensive overview of the properties, experimental applications, and metabolic significance of **2'-Deoxyadenosine-13C10** monohydrate for researchers, scientists, and drug development professionals. This isotopically labeled nucleoside is a powerful tool for a range of biochemical and biomedical research applications, from metabolic flux analysis to structural biology.

Core Properties

2'-Deoxyadenosine-13C10 monohydrate is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, a fundamental component of DNA. The uniform labeling of all ten carbon atoms with ¹³C provides a distinct mass shift and unique NMR properties, making it an invaluable tracer in various experimental contexts. While specific data for the singular ¹³C₁₀ labeled monohydrate is not readily available, the following table summarizes the properties of a closely related and commercially available analog, 2'-Deoxyadenosine-¹³C₁₀, ¹⁵N₅ monohydrate, which is expected to have very similar physicochemical characteristics.



Property	Value
Chemical Formula	¹³ C10H15N5O4
Molecular Weight	284.15 g/mol [1]
Isotopic Enrichment	≥98 atom % ¹³ C
Chemical Purity	≥95%[1]
Appearance	White to off-white solid
Solubility	Soluble in water and DMSO
Storage Conditions	Store at 2-8°C, protected from light[1]
Unlabeled CAS Number	16373-93-6[1]

Experimental Protocols

The primary application of **2'-Deoxyadenosine-13C10** monohydrate is in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The ¹³C labeling allows for the tracking of the adenosine moiety in complex biological systems and for detailed structural studies of nucleic acids and their interactions with proteins.

Experimental Protocol: NMR-Based Protein-Ligand Interaction Analysis

This protocol outlines a generalized workflow for studying the interaction of a protein with **2'- Deoxyadenosine-13C10** using NMR spectroscopy. This method is particularly useful for determining the binding mode and conformational changes of the nucleoside upon binding to its target.

1. Sample Preparation:

- Protein Expression and Purification: The target protein is expressed and purified to homogeneity. For NMR studies, it is often beneficial to also isotopically label the protein (e.g., with ¹⁵N).
- Ligand Preparation: A stock solution of **2'-Deoxyadenosine-13C10** monohydrate is prepared in a suitable buffer (e.g., phosphate buffer at a physiological pH) that is compatible with the



- protein and NMR spectroscopy. The concentration should be accurately determined.
- NMR Sample Preparation: The NMR sample is prepared by mixing the protein and the ¹³C-labeled ligand in the desired molar ratio in an NMR tube. A typical starting point is a 1:5 to 1:10 protein-to-ligand ratio. The final volume is typically 500-600 μL, with 5-10% D₂O added for the lock signal.

2. NMR Data Acquisition:

- Initial Spectra: A series of 1D ¹H and ¹³C NMR spectra are acquired for the ligand alone and the protein alone to serve as controls.
- Titration Experiments: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum is acquired for the protein-ligand sample. This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a unique fingerprint of the labeled ligand.
- Binding Analysis: The titration is performed by acquiring a series of ¹H-¹³C HSQC spectra with increasing concentrations of the unlabeled protein added to the ¹³C-labeled ligand. Chemical shift perturbations (CSPs) in the ligand's signals upon protein binding indicate the sites of interaction.
- Structural Analysis (NOE): For more detailed structural information, Nuclear Overhauser Effect (NOE) experiments, such as 2D ¹H-¹H NOESY, can be performed on a sample containing both the ¹³C-labeled ligand and the protein. Intermolecular NOEs between the ligand and the protein provide distance restraints that can be used to model the 3D structure of the complex.

3. Data Processing and Analysis:

- NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).
- Chemical shift perturbations are calculated and mapped onto the structure of the ligand to identify the binding interface.
- NOE-derived distance restraints are used in molecular modeling software (e.g., CNS, XPLOR-NIH) to generate a structural model of the protein-ligand complex.

Signaling and Metabolic Pathways

While specific signaling pathway studies utilizing **2'-Deoxyadenosine-13C10** monohydrate are not extensively documented, the metabolic fate of its unlabeled counterpart is well-characterized. The ¹³C-labeled version serves as an excellent tracer to investigate the kinetics





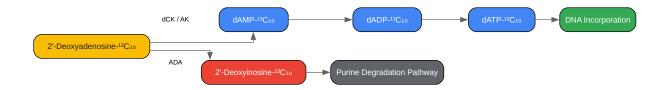


and flux through these pathways. 2'-deoxyadenosine is a key metabolite in the purine salvage pathway.

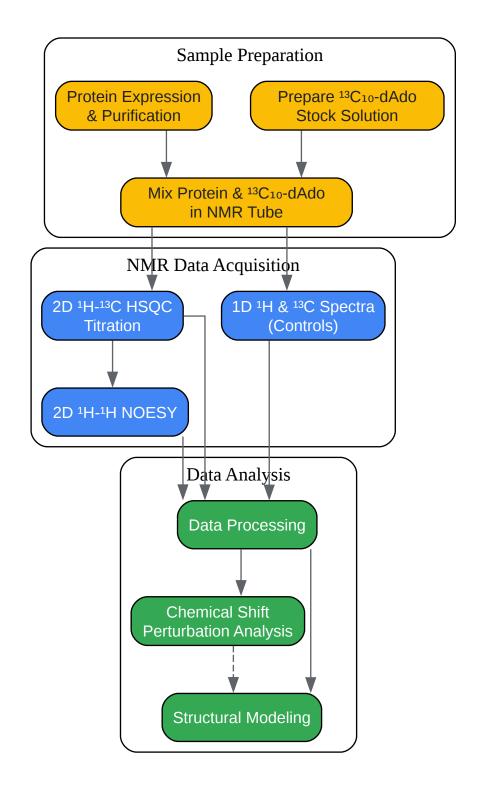
The metabolic pathway of 2'-deoxyadenosine primarily involves two key enzymatic steps: phosphorylation by deoxycytidine kinase (dCK) or adenosine kinase (AK) to form 2'-deoxyadenosine monophosphate (dAMP), or deamination by adenosine deaminase (ADA) to form 2'-deoxyinosine. dAMP can be further phosphorylated to the di- and tri-phosphate forms (dADP and dATP) and incorporated into DNA. 2'-deoxyinosine can be further metabolized in the purine degradation pathway.

Metabolic Fate of 2'-Deoxyadenosine









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References

- 1. 2â^{pm²}-Deoxyadenosine·Hâ^{pm♣m}O (¹Â³Câ^{pm♣m}â^{pm♣m}, 98%; ¹â^{+m}µNâ^{pm♣m}, 96-98%) Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
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